molecular formula C13H10O2 B548557 Splitomicin CAS No. 5690-03-9

Splitomicin

Cat. No. B548557
CAS RN: 5690-03-9
M. Wt: 198.22 g/mol
InChI Key: ISFPDBUKMJDAJH-UHFFFAOYSA-N
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Description

Splitomicin is a selective Sir2p inhibitor. It inhibits NAD±dependent HDAC activity of Sir2 protein .


Synthesis Analysis

Splitomicin was among the first two inhibitors discovered for yeast sirtuins but showed rather weak inhibition on human enzymes . Detailed structure-activity relationships on splitomicin derivatives and their inhibition of recombinant Sirt2 have been presented .


Molecular Structure Analysis

The molecular formula of Splitomicin is C13H10O2 . Detailed structure-activity relationships on splitomicin derivatives and their inhibition of recombinant Sirt2 have been presented .


Chemical Reactions Analysis

Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times .


Physical And Chemical Properties Analysis

The molecular formula of Splitomicin is C13H10O2, and its molecular weight is 198.22 .

Scientific Research Applications

Enhancing Hematopoietic Differentiation of Embryonic Stem Cells

Splitomicin, a SIRT1 inhibitor, has been shown to enhance the hematopoietic differentiation of mouse embryonic stem cells . During the differentiation process, treatment with Splitomicin increased the production of hematopoietic progenitors and slightly up-regulated erythroid and myeloid specific gene expression . Furthermore, it increased the percentage of erythroid and myeloid lineage cells .

This suggests that SIRT1 is involved in the regulation of hematopoietic differentiation of specific lineages and that the modulation of the SIRT1 activity can be a strategy to enhance the efficiency of hematopoietic differentiation .

Modulating Chromatin Remodeling

SIRT1, which Splitomicin inhibits, is a class III histone deacetylase. It modulates chromatin remodeling, which is a critical process in the regulation of gene expression, DNA repair, DNA replication, and chromosome segregation . Therefore, Splitomicin could potentially be used in research related to these processes.

Studying Gene Silencing

SIRT1 also plays a role in gene silencing . By inhibiting SIRT1, Splitomicin could be used in research to study the mechanisms of gene silencing and how it affects various biological processes.

Investigating Cell Survival Mechanisms

SIRT1 is known to play a role in cell survival . Therefore, Splitomicin could be used in research to investigate the mechanisms of cell survival and how they are regulated.

Exploring Metabolic Processes

SIRT1 is involved in the regulation of metabolism . By inhibiting SIRT1, Splitomicin could be used in research to explore various metabolic processes and how they are regulated.

Understanding Developmental Processes

SIRT1 plays a role in development . Therefore, Splitomicin could be used in research to understand the role of SIRT1 in various developmental processes.

Mechanism of Action

Safety and Hazards

Splitomicin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is advised to avoid dust formation, breathing vapors, mist, or gas .

Future Directions

There are ongoing studies on the structure-activity relationships on splitomicin derivatives and their inhibition of recombinant Sirt2 . These studies are promising for the future development of potential anticancer drugs .

properties

IUPAC Name

1,2-dihydrobenzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPDBUKMJDAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017436
Record name 1,2-Dihydro-3H-benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Splitomicin

CAS RN

5690-03-9
Record name Splitomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5690-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3H-benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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